molecular formula C19H25N3O4 B1673106 (S)-N-benzyl-2-((S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide CAS No. 162203-65-8

(S)-N-benzyl-2-((S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

Cat. No. B1673106
M. Wt: 359.4 g/mol
InChI Key: ICULFJDHZQTNRB-HOTGVXAUSA-N
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Description

JTP-4819 is a potent and selective prolyl endopeptidase (PEP) inhibitor with potential for treating Alzheimer's disease. At nanomolar concentration, JTP-4819 inhibited the degradation of substance P, arginine-vasopressin, and thyrotropin-releasing hormone by PEP in supernatants of the rat cerebral cortex and hippocampus. Repeated administration of JTP-4819 reversed the aging-induced decrease in brain substance P-like and thyrotropin-releasing hormone-like immunoreactivity, suggesting that this drug may be able to improve the imbalance of peptidergic neuronal systems that develops with senescense by inhibiting PEP activity. JTP-4819 increased acetylcholine release from the frontal cortex and hippocampus, regions closely associated with memory, in both young and aged rats.

Scientific Research Applications

Photocatalytic Degradation Applications

One study focuses on the photocatalytic degradation of pyridine in water, showcasing the potential for environmental applications. Although not directly related to the specific compound , this research underscores the relevance of pyrrolidine derivatives in environmental chemistry. The study demonstrates how pyridine, a component structurally related to our compound of interest, undergoes rapid elimination in water through photocatalysis, suggesting potential applications for water purification and environmental remediation Maillard-Dupuy et al., 1994.

Medicinal Chemistry and Pharmacology

Another area of application is in medicinal chemistry , where derivatives of pyrrolidine-1-carboxamide are synthesized and evaluated for their androgen receptor antagonistic properties , particularly against prostate cancer cells. This research demonstrates the compound's relevance in developing novel pharmaceuticals for treating diseases related to androgen receptors, such as prostate cancer Wakabayashi et al., 2008.

Organic Synthesis and Material Science

The compound's utility extends to organic synthesis and material science , where its structural motifs are foundational in synthesizing new chemical entities with potential applications. For instance, the synthesis of novel pyrrolidine derivatives and their evaluation for anticancer and anti-biofilm activity represents a critical application in pharmaceutical research, indicating the compound's versatility in synthesizing biologically active molecules Smolobochkin et al., 2019.

Chemical Functionalization

Research on the functionalization of 1H-pyrrolo[2,3-b]pyridine to derive new compounds for agrochemicals or functional materials further illustrates the wide-ranging applications of pyrrolidine and carboxamide derivatives in chemical synthesis. Such functionalization processes are crucial for developing new materials and chemicals with specific properties Minakata et al., 1992.

properties

IUPAC Name

(2S)-N-benzyl-2-[(2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-13-17(24)15-8-4-10-21(15)18(25)16-9-5-11-22(16)19(26)20-12-14-6-2-1-3-7-14/h1-3,6-7,15-16,23H,4-5,8-13H2,(H,20,26)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULFJDHZQTNRB-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)NCC3=CC=CC=C3)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936657
Record name N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-benzyl-2-((S)-2-(2-hydroxyacetyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxamide

CAS RN

162203-65-8
Record name JTP 4819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162203658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-[2-(hydroxyacetyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTP-4819
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASG803L8RD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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